molecular formula C14H19NO B181284 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine CAS No. 245057-72-1

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine

Cat. No.: B181284
CAS No.: 245057-72-1
M. Wt: 217.31 g/mol
InChI Key: CVRNRWQZRAGHLC-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is a chemical compound with the molecular formula C14H19NO It is characterized by the presence of an indene moiety linked to a piperidine ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine typically involves the reaction of 2,3-dihydro-1H-indene-5-ol with piperidine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to facilitate the formation of the ether linkage. The general reaction scheme is as follows:

    Starting Materials: 2,3-dihydro-1H-indene-5-ol and piperidine.

    Reagents: A suitable base such as sodium hydride or potassium carbonate.

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: Reflux for several hours, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the indene moiety to a fully saturated indane ring.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated indane derivatives.

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yloxy)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1H-inden-5-yloxy)ethylpiperidine: Similar structure with an ethyl linker instead of a direct ether linkage.

    4-(2,3-dihydro-1H-inden-5-yloxy)methylpiperidine: Contains a methyl linker, offering different steric and electronic properties.

Uniqueness

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13/h4-5,10,13,15H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRNRWQZRAGHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589389
Record name 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245057-72-1
Record name 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245057-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,3-Dihydro-1H-inden-5-yl)oxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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